molecular formula C16H23N3O3 B8336680 1-(3-Methoxy-4-nitro-phenyl)-4-pyrrolidin-1-yl-piperidine CAS No. 761440-23-7

1-(3-Methoxy-4-nitro-phenyl)-4-pyrrolidin-1-yl-piperidine

Cat. No. B8336680
Key on ui cas rn: 761440-23-7
M. Wt: 305.37 g/mol
InChI Key: NIOXJCJXTQMUOD-UHFFFAOYSA-N
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Patent
US07371753B2

Procedure details

321 mg (1.053 mmol) 1-(3-methoxy-4-nitro-phenyl)-4-pyrrolidin-1-yl-piperidine are dissolved in 10 ml THF, combined with 30 mg Raney nickel and then shaken for 9 days at 20° C. under 4 bar hydrogen atmosphere. The catalyst is filtered off and washed again with THF. The solvent is eliminated in vacuo.
Quantity
321 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][CH:15]([N:18]3[CH2:22][CH2:21][CH2:20][CH2:19]3)[CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O.[H][H]>C1COCC1.[Ni]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][CH:15]([N:18]3[CH2:22][CH2:21][CH2:20][CH2:19]3)[CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[NH2:9]

Inputs

Step One
Name
Quantity
321 mg
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CCC(CC1)N1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
30 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
WASH
Type
WASH
Details
washed again with THF

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)N1CCC(CC1)N1CCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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